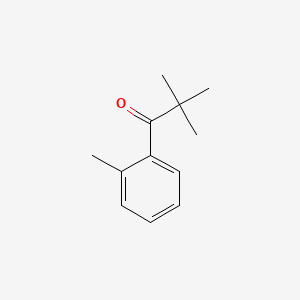

2',2,2-TRIMETHYLPROPIOPHENONE

Descripción

Significance of 2',2,2-TRIMETHYLPROPIOPHENONE in Contemporary Organic Synthesis Research

In the realm of organic synthesis, this compound serves as a valuable intermediate and building block. lookchem.comcymitquimica.com Its chemical structure allows for a variety of transformations, making it a versatile precursor in the synthesis of more complex molecules. Researchers in organic synthesis utilize this ketone to explore new synthetic methodologies and to construct target molecules with specific functionalities. Its utility is particularly noted in the preparation of other chemical intermediates, contributing to the broader toolkit of synthetic organic chemists. cymitquimica.com

The reactivity of the carbonyl group and the steric hindrance provided by the adjacent tert-butyl group influence the regioselectivity and stereoselectivity of reactions involving this compound. This makes it an interesting substrate for studying reaction mechanisms and for developing new synthetic strategies where controlled bond formation is crucial. While its applications in large-scale industrial synthesis may be specialized, its role in academic research is significant for advancing the fundamental principles of organic chemistry.

Relevance of this compound within Advanced Materials Science

The application of this compound extends into the field of advanced materials science, where it is often implicated in the development of novel polymers and materials with tailored properties. aimspress.comscilit.comscirp.org Its primary role in this context is often linked to its photochemical properties, where it can act as a component in photo-curing and photopolymerization processes. These processes are fundamental to the creation of a wide range of materials, including coatings, adhesives, and the fabrication of microelectronics.

The incorporation of or initiation by compounds like this compound can influence the final characteristics of the material, such as its thermal stability, mechanical strength, and optical properties. Research in this area explores how the structure of the initiator or monomer contributes to the macroscopic properties of the resulting polymer. The study of such relationships is a key aspect of advanced materials science, aiming to design and create materials with specific functionalities for a variety of technological applications.

Overview of this compound in Photochemistry and Photoinitiation Studies

The most extensively studied aspect of this compound is its behavior in photochemical reactions, particularly its function as a photoinitiator. nih.govhampfordresearch.com Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations. hampfordresearch.com These species then initiate a chain reaction, most commonly polymerization, leading to the formation of a polymer network. hampfordresearch.com

This compound is classified as a Norrish Type I photoinitiator. wikipedia.orgnih.gov This classification refers to the photochemical cleavage of the bond between the carbonyl group and the adjacent alpha-carbon upon excitation by light. wikipedia.orgkvmwai.edu.inscispace.com This cleavage, known as α-cleavage, results in the formation of two radical fragments: a benzoyl radical and a tert-butyl radical. wikipedia.orgkvmwai.edu.in Both of these radicals are capable of initiating polymerization.

The efficiency of a photoinitiator is a critical parameter in photopolymerization and is influenced by factors such as its light absorption characteristics and the quantum yield of radical generation. researchgate.net The Norrish Type I cleavage mechanism is known for its high efficiency in generating radicals. wikipedia.org Research in this area focuses on understanding the intricate details of the photochemical processes, including the excited states involved (singlet and triplet states) and the subsequent reactions of the generated radicals. wikipedia.orgkvmwai.edu.in This fundamental knowledge is crucial for the design of new and more efficient photoinitiators for applications ranging from industrial curing processes to advanced technologies like 3D printing and microfabrication. wikipedia.orgtcichemicals.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H16O |

| Molecular Weight | 176.25 g/mol |

| CAS Number | 2041-37-4 |

| Boiling Point | 249.3°C at 760 mmHg |

| Flash Point | 97.2°C |

| Density | 0.943 g/cm³ |

| Refractive Index | 1.5 |

Data sourced from multiple chemical property databases. lookchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNJETOROKEWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408787 | |

| Record name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-37-4 | |

| Record name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2'-TRIMETHYLPROPIOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 ,2,2 Trimethylpropiophenone

Established Synthetic Pathways to 2',2,2-TRIMETHYLPROPIOPHENONE

Synthesis from 2,2-Dimethylpropiophenone and Trimethylaluminium

The reaction between a ketone, such as 2,2-dimethylpropiophenone, and trimethylaluminium (TMA) does not typically result in a more complex ketone. Instead, TMA acts as a potent methyl nucleophile, akin to methyl lithium. wikipedia.org The reaction involves the nucleophilic addition of a methyl group from TMA to the electrophilic carbonyl carbon of the ketone. This process, after a standard hydrolytic workup, yields a tertiary alcohol. wikipedia.org

In related studies investigating the reactivity of TMA with esters like methyl propionate, it was observed that TMA initially forms an adduct with the carbonyl oxygen. d-nb.infonih.gov With excess TMA, the reaction can proceed to replace the alkoxy group and add a methyl group to the carbonyl, ultimately forming a tertiary alcohol after hydrolysis. d-nb.infonih.gov Therefore, this pathway is not a synthetic route to a substituted propiophenone (B1677668) but rather a conversion of a propiophenone to a tertiary alcohol.

Friedel-Crafts Acylation Approaches for Propiophenone Derivatives

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for attaching acyl groups to aromatic rings and represents a primary method for synthesizing propiophenone derivatives. nih.govwikipedia.org The reaction proceeds via electrophilic aromatic substitution, where an aromatic compound reacts with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. nih.govalfa-chemistry.com

To synthesize sterically hindered ketones like those related to this compound, the key acylating agent is 2,2-dimethylpropanoyl chloride, commonly known as pivaloyl chloride. atamanchemicals.comsigmaaldrich.com This reagent reacts with an aromatic substrate, such as toluene, in the presence of a catalyst like aluminum chloride (AlCl₃) to form the corresponding aryl ketone. mt.com The electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, which advantageously prevents multiple acylation reactions from occurring. wikipedia.org

The general viability of the Friedel-Crafts acylation depends on the stability of the acyl chloride and the reactivity of the aromatic ring. wikipedia.org The reaction typically requires stoichiometric amounts of the Lewis acid catalyst because both the acyl halide and the product ketone form complexes with it. studyraid.com

Table 1: Examples of Friedel-Crafts Acylation for Propiophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | Propionyl chloride | AlCl₃ | Propiophenone | Not specified | pearson.compearson.com |

| Toluene | Propionyl thiocyanate | AlCl₃ | p-Methylpropiophenone | 55% | google.com |

| Benzene | Pivaloyl chloride | AlCl₃ | 2,2-Dimethylpropiophenone (Pivalophenone) | Not specified | atamanchemicals.com |

| Toluene | Pivaloyl chloride | AlCl₃ | 1-(p-tolyl)-2,2-dimethylpropan-1-one | Not specified | N/A |

Other Established Synthetic Strategies for Propiophenone Frameworks

Beyond the classic Friedel-Crafts acylation, other methods have been established for the synthesis of propiophenones.

One notable alternative is the vapor-phase cross-decarboxylation process. googleapis.com This method involves reacting a carboxylic acid, such as benzoic acid, with propionic acid at high temperatures over a catalyst. This industrial process is an attractive alternative to Friedel-Crafts as it avoids the high costs associated with corrosion and waste disposal from strong Lewis acids. googleapis.com However, it can produce by-products like isobutyrophenone (B147066) that require subsequent purification. googleapis.com

Another strategy involves the oxidation of the methylene (B1212753) group of propylbenzene (B89791) and its derivatives. A patented method describes a "one-pot" synthesis where propylbenzene, an organic acid, iodine, and tert-butyl hydroperoxide are reacted at 80-120°C. google.com This approach simplifies the synthetic steps and reduces reaction costs compared to multi-step processes. google.com

Furthermore, specific propiophenone derivatives can be synthesized through multi-step sequences involving other reaction types. For instance, the synthesis of Trihexyphenidyl involves the initial formation of 2-(1-piperidino)propiophenone via a Mannich reaction, which is then reacted with a Grignard reagent. wikipedia.org

Advanced Methodological Developments in this compound Synthesis

Catalytic Systems for this compound Production and Related Propiophenones

While traditional Friedel-Crafts acylations often require stoichiometric quantities of Lewis acids like AlCl₃, modern research focuses on developing more efficient and sustainable catalytic systems. nih.gov In some cases, where the aromatic ring is highly activated, catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or Brønsted acids can be employed, using carboxylic acids or anhydrides as the acylating agent. wikipedia.org

Recent literature highlights several advancements:

Heterogeneous Catalysts: Zinc oxide (ZnO) has been demonstrated as an effective catalyst for Friedel-Crafts acylation, offering a simpler, more economical, and efficient alternative.

Acid-Solvent Clusters: The use of acid-solvent clusters has been shown to promote general and regioselective Friedel-Crafts acylation using carboxylic acids directly.

Metal- and Halogen-Free Methods: "Greener" methodologies that avoid the use of both metals and halogens are being developed to improve the environmental profile of the synthesis.

These advanced systems aim to reduce catalyst loading, minimize waste, and improve reaction conditions, contributing to more sustainable production pathways for propiophenone derivatives.

Table 2: Advanced Catalytic Systems for Acylation Reactions

| Catalyst System | Acylating Agent | Key Advantage | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | Acyl chlorides / Anhydrides | Economical, efficient, solid catalyst | N/A |

| Cyanuric Chloride / AlCl₃ | Carboxylic Acids | Mild and efficient acylation from carboxylic acids | N/A |

| Hexafluoro-2-propanol (HFIP) | Carboxylic Acids | Metal- and halogen-free, room temperature reaction | N/A |

| Methanesulfonic Acid / Graphite | Carboxylic Acids | Improved regioselectivity for aromatic ethers | N/A |

Diastereoselective Synthesis Considerations for Related Propiophenone Structures

While this compound itself is achiral, the synthesis of related propiophenone structures often involves the creation of one or more stereocenters, necessitating diastereoselective control. This is particularly relevant when substitutions are introduced at the α-position (the carbon adjacent to the carbonyl group).

The development of catalytic, enantioselective reactions for the α-functionalization of ketones is an active area of research. For example, the catalytic enantioselective α-oxytosylation of propiophenone has been explored using chiral hypervalent iodine reagents. cardiff.ac.uk In these studies, various ortho-substituted chiral aryl iodides were used as catalysts to achieve low to moderate enantioselectivities of the α-oxytosylate product. cardiff.ac.uk

Another approach involves the diastereoselective addition of nucleophiles to α,β-unsaturated precursors or the diastereoselective alkylation of ketone enolates. Methodologies for the highly diastereo- and enantioselective addition of substituted α-nitroesters to imines have been developed, which lead to the formation of α,β-diamino acid derivatives. nih.gov Such strategies rely on chiral catalysts to control the facial selectivity of the attack on the prochiral substrate. nih.gov For the synthesis of complex molecules, chiral auxiliaries are also employed to direct the stereochemical outcome of reactions, which can later be removed. rsc.org These principles are applicable to the synthesis of chiral, α-substituted propiophenones, where controlling the formation of new stereocenters is critical.

Process Optimization and Scale-Up Research for this compound Production

The successful transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a rigorous approach to process optimization. Key objectives include maximizing yield and purity, minimizing reaction times and waste generation, and ensuring operational safety and cost-effectiveness. The two primary synthetic contenders for this compound are the Friedel-Crafts acylation and the Grignard reaction, each presenting a unique set of challenges and opportunities for optimization.

A significant hurdle in the Friedel-Crafts acylation route using pivaloyl chloride and a Lewis acid catalyst like aluminum chloride is the propensity for the pivaloyl cation to rearrange. This rearrangement can lead to the formation of tert-butylbenzene (B1681246) as a major byproduct, significantly reducing the yield of the desired ketone. Research into mitigating this side reaction is a cornerstone of process optimization for this route.

For the Grignard route, which typically involves the reaction of a phenylmagnesium halide with a pivaloyl derivative, challenges lie in managing the highly exothermic nature of the reaction, ensuring complete conversion, and minimizing the formation of byproducts through careful control of reaction parameters.

Research Findings and Parametric Optimization

Detailed research into both synthetic pathways has identified several critical parameters that must be meticulously controlled to optimize the production of this compound. These parameters and their impact on the reaction outcome are summarized below.

Friedel-Crafts Acylation Route Optimization:

The optimization of the Friedel-Crafts acylation of benzene with pivaloyl chloride is centered on suppressing the competing alkylation reaction. Key areas of investigation include:

Catalyst Selection and Loading: While aluminum chloride (AlCl₃) is a conventional catalyst, its high activity can promote the undesirable rearrangement. Studies have explored the use of milder Lewis acids or optimized catalyst loading to favor acylation over alkylation.

Reaction Temperature: Lowering the reaction temperature is a critical strategy to disfavor the thermodynamically controlled alkylation product and favor the kinetically controlled acylation product.

Addition Rate: A slow and controlled addition of the pivaloyl chloride to the benzene-catalyst mixture helps to maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of rearrangement and byproduct formation.

Interactive Data Table: Optimization of Friedel-Crafts Acylation for Aromatic Ketone Synthesis (Analogous System)

Since specific industrial data for this compound is proprietary, the following table presents optimized parameters for the synthesis of a similar aromatic ketone, acetophenone (B1666503), which illustrates the principles of process optimization.

| Parameter | Optimized Value | Impact on Yield and Purity |

| Catalyst | Anhydrous AlCl₃ | High activity, requires careful control |

| Catalyst Mole Ratio | 1.1 - 1.2 (to acylating agent) | Ensures complete reaction |

| Solvent | Benzene (in excess) | Acts as both reactant and solvent |

| Temperature | 10-20 °C (initial), then reflux | Balances reaction rate and selectivity |

| Reaction Time | 2-4 hours | Varies with scale and temperature |

| Quenching | Ice/HCl | Decomposes catalyst complex |

| Typical Yield | >90% | Highly dependent on precise control |

Grignard Reaction Route Optimization:

The Grignard synthesis of this compound offers an alternative that avoids the rearrangement issue of the Friedel-Crafts route. However, its successful scale-up depends on mastering several process parameters:

Grignard Reagent Formation: The initiation and completion of the Grignard reagent (e.g., phenylmagnesium bromide) formation is critical. The quality of magnesium, solvent purity (anhydrous conditions are essential), and initiation techniques (e.g., using iodine or 1,2-dibromoethane) are key factors.

Reaction Temperature Control: The addition of the pivaloyl derivative to the Grignard reagent is highly exothermic. Efficient heat removal is crucial to prevent side reactions and ensure safety, especially on a large scale.

Stoichiometry and Addition Rate: Precise control of the molar ratio of reactants is necessary to maximize conversion and minimize the formation of byproducts from unreacted starting materials. Slow, controlled addition of the electrophile to the Grignard solution is standard practice.

Solvent Selection: Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents. Their choice can affect the solubility of the Grignard reagent and the reaction kinetics.

Work-up Procedure: The quenching of the reaction and subsequent work-up to isolate the product must be optimized to maximize recovery and purity.

Interactive Data Table: Key Parameters for Scale-Up of Grignard Synthesis of Aromatic Ketones

This table outlines critical considerations for scaling up the Grignard synthesis of aromatic ketones, based on established industrial practices.

| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Change |

| Solvent | Diethyl Ether | THF or mixed ethers | Higher boiling point of THF allows for better temperature control. |

| Initiation | Iodine crystal | Pre-activated Mg, seed amount of Grignard reagent | More reliable and controllable initiation on a large scale. |

| Temperature Control | Ice bath | Jacketed reactor with cooling fluid | Efficient heat dissipation is critical to prevent runaway reactions. |

| Addition of Electrophile | Dropping funnel | Metering pump | Precise and controlled addition rate is crucial for safety and selectivity. |

| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Ensures efficient mixing in larger reaction volumes. |

| Work-up | Separatory funnel | Jacketed quench tank with pH control | Safe and controlled quenching of large volumes of reactive mixture. |

Elucidation of 2 ,2,2 Trimethylpropiophenone Reactivity and Reaction Mechanisms

Photoreactivity and Photoinitiation Mechanisms of 2',2,2-TRIMETHYLPROPIOPHENONE

This compound and related propiophenone (B1677668) derivatives are notable for their photoreactivity, which enables their use as photoinitiators in various chemical processes. Upon absorption of light, these molecules can generate reactive species that initiate subsequent reactions.

Investigation of Radical Generation in Photochemical Processes Initiated by this compound

Photoinitiators are molecules that, upon exposure to light, generate reactive species such as free radicals. These radicals can then initiate polymerization or other chemical reactions. The process of radical generation is a critical step in many industrial applications, including coatings, adhesives, and 3D printing. The efficiency of a photoinitiator is determined by its ability to absorb light and efficiently produce radicals.

In the context of this compound, while direct studies are limited, the behavior of similar ketones provides a framework for understanding its potential as a photoinitiator. The generation of radicals from photoinitiators can occur through different pathways, including photodissociation and electron transfer. For instance, certain azo compounds can photolytically cleave to form alkyl radicals and nitrogen gas. wikipedia.org The development of milder methods for radical generation, such as electrochemical and photoredox catalysis, has expanded the scope of radical chemistry in complex molecule synthesis. nih.gov

The general mechanism for many photoinitiators involves the absorption of a photon, leading to an excited state, which then undergoes cleavage to produce two radical fragments. These fragments can then initiate polymerization. The effectiveness of this process is influenced by factors such as the wavelength of light and the chemical environment.

Table 1: Common Radical Initiators and Their Generation Methods

| Initiator Class | Generation Method | Reactive Species Formed |

| Azo Compounds (e.g., AIBN) | Thermal or Photochemical | Alkyl radicals, Nitrogen gas |

| Peroxides (e.g., Benzoyl Peroxide) | Thermal or Photochemical | Alkoxy and/or Acyl radicals |

| Acetophenones | Photochemical (Norrish Type I Cleavage) | Acyl and Alkyl radicals |

| Benzophenones | Photochemical (Hydrogen Abstraction) | Ketyl radicals |

This table provides a generalized overview of common radical initiators and is not specific to this compound.

Excited State Dynamics and Energy Redistribution in this compound Systems

The photochemical behavior of a molecule is intrinsically linked to the dynamics of its excited states. Upon absorbing light, a molecule is promoted to an electronically excited state. The subsequent processes, including energy redistribution, intersystem crossing, and chemical reactions, determine the ultimate photochemical outcome.

Ultrafast time-resolved spectroscopy is a key technique for studying these dynamics. Such studies on related systems have revealed that after initial excitation to a Franck-Condon state, there is often a rapid decay to a "dark" excited state. uea.ac.uk This dark state can then decay to the ground state via conical intersections, which are points of degeneracy between electronic states. The efficiency of a photochemical reaction is heavily influenced by the competition between these various decay pathways.

Role of this compound in Photocycloaddition Reactions and Related Photochemical Transformations

Photocycloaddition reactions, particularly [2+2] cycloadditions, are powerful methods for constructing four-membered rings. nsf.govslideshare.net These reactions are typically initiated by the photoexcitation of one of the reacting partners, often an enone or a similar chromophore. The excited molecule then reacts with a ground-state alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of these reactions are key considerations in their synthetic application.

The mechanism of [2+2] photocycloaddition often involves the formation of a triplet 1,4-biradical intermediate. illinois.edu This intermediate is formed after the initial interaction between the excited enone and the alkene. The subsequent ring closure of this biradical leads to the final cyclobutane product. The intermediacy of this biradical can lead to a loss of stereochemistry if bond rotation is faster than ring closure.

While the direct participation of this compound in photocycloaddition reactions is not extensively documented, the reactivity of the propiophenone scaffold suggests its potential in such transformations. The steric bulk of the trimethylphenyl group could influence the regioselectivity and stereoselectivity of the cycloaddition. In intramolecular versions of this reaction, the tether connecting the two reacting double bonds can dictate whether the "straight" or "crossed" cycloaddition product is formed. researchgate.net

Thermal and Catalytic Reactivity of this compound

Beyond its photochemical properties, the thermal and catalytic reactivity of this compound and its derivatives are important in organic synthesis. These reactions often involve the activation of the carbonyl group or adjacent carbon-hydrogen bonds.

Carbon-Carbon Bond Formation Reactions Involving Propiophenone Derivatives

Carbon-carbon bond formation is a cornerstone of organic synthesis. Propiophenone derivatives can participate in various C-C bond-forming reactions, often through the generation of an enolate intermediate under basic conditions. This enolate can then act as a nucleophile in reactions with various electrophiles.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. illinois.edu Reactions like the Suzuki, Heck, and Sonogashira couplings have revolutionized the synthesis of complex organic molecules. chemistry.coach While these reactions typically involve aryl or vinyl halides, related methodologies can be applied to ketone derivatives. For instance, α-arylation of ketones is a well-established method for forming a C-C bond at the α-position.

Biocatalysts have also emerged as versatile tools for carbon-carbon bond formation, often proceeding with high enantioselectivity. libretexts.org For example, benzaldehyde (B42025) lyase can catalyze the cross-benzoin condensation between two different substituted benzaldehydes.

Oxidative Dehydrogenation Pathways and Applications for Related Organic Compounds

Oxidative dehydrogenation is a process that introduces unsaturation into a molecule by removing hydrogen atoms. This can be a valuable transformation for converting saturated or partially saturated rings into aromatic systems. Catalysts, such as mixed addenda heteropoly acids, have been shown to be effective for the oxidative dehydrogenation of cyclic dienes to their corresponding aromatic derivatives in the presence of dioxygen. noah.nrw

The oxidation of propiophenone itself with reagents like alkaline hypobromite (B1234621) solution has been studied, providing insights into the oxidative cleavage of ketones. acs.org

Ligand Effects on Transition Metal-Mediated Transformations relevant to this compound

The reactivity and outcome of transition metal-mediated transformations involving sterically hindered ketones like this compound are profoundly influenced by the nature of the ligands coordinated to the metal center. Ligands, through their electronic and steric properties, play a crucial role in stabilizing the catalytic species, facilitating key elementary steps such as oxidative addition and reductive elimination, and controlling selectivity. Due to the significant steric bulk of the tert-butyl group in this compound, the choice of an appropriate ligand is paramount for achieving efficient catalytic turnover.

Research in this area has largely focused on analogous, less sterically hindered ketones such as pivalophenone and acetophenone (B1666503), from which valuable insights into the ligand effects applicable to this compound can be drawn. Key transformations where ligand effects have been systematically studied include palladium-catalyzed α-arylation and ruthenium-catalyzed C-H activation/alkylation.

In the realm of palladium-catalyzed α-arylation of ketones , a foundational method for carbon-carbon bond formation, the use of sterically demanding and electron-rich ligands is critical. nih.gov These ligands promote the formation of the catalytically active monoligated palladium species, which is often necessary for reactions involving bulky substrates. nih.gov The strong σ-donating character of these ligands facilitates the oxidative addition of the aryl halide to the palladium(0) center, a crucial step in the catalytic cycle. nih.gov

For instance, studies on the α-arylation of ketones have demonstrated the superior performance of catalysts bearing sterically hindered, electron-rich alkylphosphine and N-heterocyclic carbene (NHC) ligands. nih.gov The bulkiness of these ligands is thought to accelerate the final reductive elimination step, which can be rate-limiting, especially with sterically congested substrates.

Table 1: Effect of Phosphine (B1218219) Ligands on the Palladium-Catalyzed α-Arylation of Ketones

| Entry | Ligand | Catalyst System | Substrate | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | P(t-Bu)₃ | Pd(dba)₂ / P(t-Bu)₃ | Aryl Chloride + Methyl Isobutyrate Enolate | High | organic-chemistry.org |

| 2 | Buchwald-type biaryl phosphines | Pd(OAc)₂ / Ligand | Aryl Halide + 2-Methyl-3-pentanone | Good selectivity at methylene (B1212753) position | organic-chemistry.org |

| 3 | PCy₃ | Pd(OAc)₂ / PCy₃ | Aryl Halide + Piperidinone Enolate | 99% (for α,α'-disubstituted oxindoles) | organic-chemistry.org |

Similarly, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Their strong σ-donor properties and steric tunability make them highly effective for challenging transformations. The robust Pd-NHC bond contributes to the high stability of the catalytic species, even at elevated temperatures. nih.gov Sterically demanding NHC ligands can favor the formation of the active monoligated palladium complex, which is beneficial for reactions with hindered substrates. nih.gov

Ruthenium-catalyzed transformations , such as the ortho-alkylation and arylation of aromatic ketones, also exhibit a strong dependence on the ancillary ligands. In these C-H activation reactions, the ligand influences both the reactivity and selectivity of the catalyst. For the ruthenium-catalyzed ortho-alkenylation of aromatic ketones, a system utilizing [{RuCl₂(p-cymene)}₂] as the catalyst precursor was found to be effective. While the specific role of added ligands was not the primary focus, the coordination environment around the ruthenium center, dictated by the p-cymene (B1678584) ligand and other additives, was crucial for the catalytic activity.

In other ruthenium-catalyzed C-H functionalizations, phosphine ligands have been shown to be critical. For example, in the ortho-arylation of benzoic acids, tricyclohexylphosphine (B42057) (P(Cy)₃) ligands were identified as being uniquely efficient. While not a ketone, this highlights the effectiveness of bulky phosphine ligands in promoting ruthenium-catalyzed C-H activation in proximity to a directing group, a principle that can be extended to the ketone-directed functionalization of this compound.

The enantioselective hydrogenation of aromatic ketones is another area where ligand effects are paramount. While specific studies on this compound are scarce, research on the hydrogenation of the less hindered acetophenone using ruthenium catalysts has shown that chiral Schiff base ligands, in combination with phosphines, can induce high enantioselectivity. This suggests that for a successful asymmetric transformation of this compound, a carefully designed chiral ligand that can accommodate the steric bulk of the tert-butyl group while effectively differentiating the enantiotopic faces of the carbonyl group would be required.

Advanced Analytical and Spectroscopic Characterization of 2 ,2,2 Trimethylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2',2,2-TRIMETHYLPROPIOPHENONE

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Application of ¹H and ¹³C NMR Techniques for this compound Analysis

One-dimensional ¹H (proton) and ¹³C NMR are the primary methods for the initial structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. It would feature two main signals:

A singlet in the downfield region, corresponding to the nine equivalent protons of the tert-butyl group. The absence of adjacent protons results in a singlet signal.

A set of multiplets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the five protons on the phenyl ring. The substitution pattern would lead to distinct signals for the ortho, meta, and para protons.

The integration of these signals would yield a proton ratio of 9:5, corresponding to the tert-butyl and phenyl groups, respectively. docbrown.info

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org For this compound, six distinct signals are anticipated:

A signal at the low-field end of the spectrum (typically 160-220 ppm) for the carbonyl carbon (C=O). libretexts.orglibretexts.org

Four signals in the aromatic region (typically 110-160 ppm) for the carbons of the phenyl ring. Due to symmetry, the two ortho carbons and the two meta carbons may be equivalent, reducing the number of aromatic signals.

A signal for the quaternary carbon of the tert-butyl group.

A signal for the three equivalent methyl carbons of the tert-butyl group.

The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Technique | Predicted Signal | Environment | Expected Multiplicity | Integration/Count |

| ¹H NMR | ~1.3 ppm | (CH₃)₃C- | Singlet | 9H |

| ~7.4-7.8 ppm | Aromatic Protons | Multiplets | 5H | |

| ¹³C NMR | >200 ppm | C=O (Carbonyl) | Singlet | 1C |

| ~128-137 ppm | Aromatic Carbons | Singlets | 4C (some equivalent) | |

| ~44 ppm | -C (CH₃)₃ (Quaternary) | Singlet | 1C | |

| ~28 ppm | -C(C H₃)₃ (Methyl) | Singlet | 1C (for 3 equivalent CH₃) |

Advanced 2D NMR Correlational Spectroscopy for this compound Derivatives

For more complex derivatives of this compound or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are invaluable. libretexts.org These experiments reveal correlations between nuclei, providing definitive evidence of molecular connectivity. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org In a derivative, COSY would be used to map the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) Techniques for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Hyphenated GC-MS and LC-MS for this compound Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and profiling impurities. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal separation technique for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and detected. ajprd.com This allows for the identification of the main compound as well as any volatile impurities, such as residual starting materials or synthesis by-products. unar.ac.idsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile or thermally unstable compounds. resolvemass.ca The sample is separated via high-performance liquid chromatography (HPLC) before entering the MS source. chimia.ch LC-MS is particularly effective for impurity profiling, as it can detect a wide range of potential contaminants. nih.govlcms.cz Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties. ijprajournal.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination of this compound

While standard MS provides nominal mass, high-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). nih.govsemanticscholar.org This precision allows for the determination of the exact elemental composition of a molecule. researchgate.net For this compound (molecular formula C₁₂H₁₆O), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula, providing definitive confirmation of the molecular formula. nih.govprinceton.edu

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Monoisotopic Mass (Calculated) | 176.120115 u |

| Technique | High-Resolution Mass Spectrometry (e.g., FT-ICR, Orbitrap) |

| Primary Application | Unambiguous determination of the elemental formula. researchgate.net |

Chromatographic Separations and Purity Assessment of this compound

Chromatography is a fundamental technique for separating the components of a mixture and is the primary method for assessing the purity of a chemical compound. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

In a typical purity assessment, a sample of this compound is analyzed under optimized chromatographic conditions. A pure sample will ideally yield a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities. The purity of the sample is typically quantified by calculating the area percentage of the main peak relative to the total area of all detected peaks. For regulatory purposes, methods are validated to ensure they are sensitive enough to detect and quantify any potential impurities at specified levels.

Computational and Theoretical Chemistry Studies on 2 ,2,2 Trimethylpropiophenone

Quantum Chemical Calculations for 2',2,2-TRIMETHYLPROPIOPHENONE Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, thermodynamic stability, and various spectroscopic properties. For this compound, such calculations would reveal the precise three-dimensional arrangement of its atoms, including bond lengths, bond angles, and the dihedral angle between the phenyl ring and the carbonyl group. This structural information is critical for understanding its steric and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction.

Applications of DFT to the this compound system would typically involve:

Geometry Optimization: Determining the lowest-energy conformation of the molecule. This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. Key parameters such as the C=O bond length, the C-C bond length between the carbonyl and the tert-butyl group, and the orientation of the o-tolyl group would be determined.

Vibrational Frequency Analysis: Calculating the vibrational frequencies of the optimized structure. This analysis confirms that the structure is a true minimum (no imaginary frequencies) and allows for the prediction of its infrared (IR) spectrum, which could be compared with experimental data.

Energetic Properties: Computing thermodynamic properties like the enthalpy of formation and Gibbs free energy. These values are crucial for understanding the molecule's stability and its role in chemical equilibria.

Below is an illustrative table of structural parameters for this compound that could be obtained from a typical DFT calculation (e.g., using the B3LYP functional).

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C(carbonyl)-C(tert-butyl) | ~1.55 Å |

| Bond Length | C(carbonyl)-C(phenyl) | ~1.50 Å |

| Bond Angle | C(phenyl)-C(carbonyl)-C(tert-butyl) | ~118° |

| Dihedral Angle | C(phenyl)-C(phenyl)-C(carbonyl)=O | ~45° |

Note: The data in this table is illustrative and represents typical values for similar ketones. Specific research on this compound is required for validated data.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties.

For this compound, high-accuracy ab initio calculations could be used to:

Benchmark the results from less computationally expensive DFT methods.

Calculate precise electronic properties, such as dipole moment and polarizability.

Determine highly accurate reaction energies and activation barriers for its chemical transformations, providing a "gold standard" for theoretical predictions.

Molecular Modeling and Dynamics Simulations of this compound Interactions

While quantum chemical calculations are excellent for single molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time and in condensed phases (e.g., in a solvent). nih.govbonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve. bonvinlab.orgresearchgate.net

An MD simulation of this compound, typically in a solvent like water or acetonitrile, could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This includes identifying specific interactions, such as hydrogen bonding between water and the carbonyl oxygen.

Conformational Dynamics: The flexibility of the molecule, such as the rotation of the tert-butyl group and the torsional motion of the phenyl ring relative to the carbonyl group. nih.gov

Transport Properties: Properties like the diffusion coefficient can be calculated from the simulation trajectory.

Predictive Studies on this compound Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. nih.govnih.gov For ketones like this compound, photochemical reactions are of particular interest. scispace.com The most common photochemical reaction for such ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. wikipedia.orgslideshare.net

For this compound, there are two possible α-cleavage pathways:

Cleavage of the bond between the carbonyl carbon and the tert-butyl group to form an o-toluoyl radical and a tert-butyl radical.

Cleavage of the bond between the carbonyl carbon and the phenyl ring to form a 2,2-dimethylpropanoyl radical and an o-tolyl radical.

Computational studies, particularly DFT, can predict which of these pathways is more favorable by calculating the activation energies for each process. researchgate.netnih.gov The stability of the resulting radicals is a key factor; the tert-butyl radical is highly stable, suggesting the first pathway is likely dominant. slideshare.net Furthermore, studies on similar o-tolyl ketones have shown that the presence of the ortho-methyl group can enable a competing reaction: an intramolecular δ-hydrogen abstraction from the methyl group by the excited carbonyl oxygen. researchgate.net Computational modeling can map the potential energy surfaces for both the α-cleavage and hydrogen abstraction pathways to predict the likely product distribution. researchgate.net

| Reaction Pathway | Description | Predicted ΔG‡ (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Norrish Type I (Path 1) | Cleavage of C(carbonyl)-C(t-butyl) bond | Low | Major |

| Norrish Type I (Path 2) | Cleavage of C(carbonyl)-C(phenyl) bond | High | Minor |

| δ-Hydrogen Abstraction | Intramolecular H-abstraction from o-methyl group | Moderate | Competitive |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Computational Mechanistic Elucidation of this compound Reactions

Computational methods can provide a step-by-step elucidation of a reaction mechanism, identifying all intermediates and transition states. rsc.orgsmu.eduresearchgate.net For the Norrish Type I reaction of this compound, a computational study would detail the entire process: nih.gov

Excitation: Calculation of the vertical excitation energies (using Time-Dependent DFT, for example) to identify the relevant excited states (e.g., n→π*).

Intersystem Crossing: Modeling the transition from the initial singlet excited state to the more stable triplet state, from which the reaction often proceeds.

Transition State Search: Locating the transition state structure for the C-C bond cleavage on the triplet potential energy surface. The activation energy is the energy difference between the triplet state minimum and this transition state. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the reaction pathway from the transition state down to the reactants (the triplet ketone) and the products (the radical pair), confirming that the identified transition state connects the correct species.

Post-Cleavage Events: The subsequent reactions of the generated radicals, such as decarbonylation of the aroyl radical or recombination, can also be modeled to predict the final product distribution. nih.gov

Through this comprehensive approach, a complete mechanistic picture of the photochemistry of this compound can be developed, providing deep insights into its chemical behavior. researchgate.net

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature, chemical databases, and public records, no specific data or research findings concerning the chemical compound "this compound" and its applications in advanced materials and chemical synthesis could be located.

While a Safety Data Sheet confirms the existence of a compound with this name under CAS number 2041-37-4, there is no available information regarding its use as a photoinitiator, its role in any form of polymerization (chain-growth or controlled radical polymerization), or its integration into novel material development.

The provided outline requests detailed, informative, and scientifically accurate content for the following sections:

Applications of 2 ,2,2 Trimethylpropiophenone in Advanced Materials and Chemical Synthesis

Integration of 2',2,2-TRIMETHYLPROPIOPHENONE in Novel Material Development

Photoreactive Materials Systems Employing this compound

Without accessible research data, it is not possible to generate the thorough and scientifically accurate article as instructed while adhering to the strict requirement of focusing solely on "this compound." Information on related propiophenone (B1677668) or acetophenone (B1666503) derivatives cannot be substituted due to the explicit constraints of the request.

Synthetic Utility of this compound in Complex Molecule Construction

The construction of complex organic molecules relies on a robust toolbox of reactions that allow for the precise formation of new chemical bonds. This compound, also known as pivalophenone, possesses a unique structure—a bulky tert-butyl group attached to a carbonyl carbon, which is in turn bonded to a phenyl ring. This steric hindrance significantly influences its reactivity compared to simpler ketones like acetophenone or propiophenone.

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the assembly of simple precursors into intricate molecular architectures. Aromatic ketones are valuable substrates and intermediates in a multitude of C-C bond-forming reactions.

The reactivity of the carbonyl group and the adjacent alpha-carbon are central to these transformations. However, in the case of this compound, the alpha-carbon lacks any hydrogen atoms. This structural feature precludes its participation in reactions that require enolization or enolate formation at that position, such as typical aldol (B89426) and Claisen condensations.

Despite this limitation, this compound can still be a strategic component in other C-C bond-forming reactions:

Grignard and Organolithium Reactions: The electrophilic carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents. Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of a tertiary alcohol, incorporating a new carbon substituent and creating a sterically hindered chiral center.

Friedel-Crafts Type Reactions: The aromatic phenyl ring can undergo electrophilic substitution. While the carbonyl group is deactivating, reactions such as acylation or alkylation can be directed to the meta position, allowing for the introduction of new carbon-based functional groups onto the aromatic core.

Wittig Reaction: The Wittig reaction, which converts ketones to alkenes, could theoretically be applied. However, the significant steric bulk of the tert-butyl group would likely make the formation of the intermediate oxaphosphetane and the subsequent elimination to form the alkene challenging, potentially leading to low yields.

Reductive Coupling Reactions: Pinacol coupling, a reductive coupling of two ketone molecules, could be employed to form a C-C bond, resulting in a tetrasubstituted 1,2-diol. This reaction is often promoted by metals like magnesium or samarium(II) iodide.

The strategic choice of reaction depends on the desired molecular target. The table below outlines potential C-C bond-forming reactions involving this compound.

| Reaction Type | Reagent Class | Potential Product Structure | Key Feature |

| Nucleophilic Addition | Grignard (R-MgX) | Tertiary Alcohol | Formation of a new C-C bond at the carbonyl carbon. |

| Electrophilic Aromatic Substitution | Acyl Chloride / Lewis Acid | Meta-substituted Ketone | Functionalization of the aromatic ring. |

| Reductive Coupling | Mg, SmI₂ | 1,2-Diol | Dimerization and C-C bond formation. |

Photochemistry utilizes light to induce chemical reactions by accessing high-energy excited states of molecules, enabling transformations that are often difficult or impossible to achieve through thermal methods. Aromatic ketones, including analogues of this compound, are central to many photochemical processes, often acting as photosensitizers or as direct participants in reactions.

Upon absorption of ultraviolet light, a ketone like this compound promotes an electron from a non-bonding (n) orbital on the oxygen to an antibonding pi (π) orbital of the carbonyl group, forming an excited state (n,π). This excited species can then undergo several processes, including intersystem crossing to a more stable triplet state.

Key photochemical reactions involving aromatic ketones include:

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms. For this compound, this would lead to the formation of a benzoyl radical and a stable tert-butyl radical. These radicals can then recombine or participate in other reactions.

Norrish Type II Reaction: This process requires the presence of a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. The excited carbonyl group abstracts this hydrogen, leading to a 1,4-biradical, which can then cyclize to form a cyclobutanol (B46151) or cleave to form an enol and an alkene. Since this compound itself lacks γ-hydrogens on the alkyl side, this reaction would not occur unless the phenyl ring is appropriately substituted.

Paternò–Büchi Reaction: This is a [2+2] photocycloaddition between an excited state ketone and a ground state alkene to form an oxetane (B1205548) (a four-membered ring containing oxygen). This compound could serve as the carbonyl component in this reaction, with the steric bulk influencing the regioselectivity and stereoselectivity of the cycloaddition.

Photosensitization: The triplet excited state of an aromatic ketone can transfer its energy to another molecule, causing the second molecule to become excited while the ketone returns to its ground state. Propiophenone and its derivatives are often used as triplet photosensitizers to initiate reactions in other molecules, such as the dimerization of alkenes.

The table below summarizes potential photochemical transformations involving analogues of this compound.

| Photochemical Reaction | Reactant Partner | Key Intermediate | Product Type |

| Norrish Type I | None | Benzoyl and tert-butyl radicals | Radical-derived products |

| Paternò–Büchi | Alkene | Exciplex / Biradical | Oxetane |

| Photosensitization | Ground-state molecule (e.g., diene) | Triplet excited state | Isomerized or cyclized product from partner |

Future Directions and Emerging Research Avenues for 2 ,2,2 Trimethylpropiophenone

Exploration of Novel Catalytic Roles for 2',2,2-TRIMETHYLPROPIOPHENONE and Its Derivatives

The steric hindrance provided by the trimethylpropyl group in this compound suggests that its derivatives could serve as valuable ligands or catalysts in various chemical transformations. Research into sterically hindered β-diketones has shown that bulky substituents can lead to the formation of novel metal complexes with unique catalytic activities. morressier.com These complexes can be insulated from typical decomposition pathways, potentially allowing for the isolation of reactive intermediates and the discovery of new reaction pathways. morressier.com

Future research could focus on synthesizing derivatives of this compound to act as ligands for transition metals. These new catalytic systems could be explored for applications in:

Asymmetric Hydrogenation: The development of ruthenium complexes with chiral diphosphines and amine-based ligands has led to highly active and enantioselective catalysts for the hydrogenation of ketones. nih.gov Derivatives of this compound could be designed to create specific chiral environments around a metal center, enabling the asymmetric synthesis of valuable chiral alcohols.

Cross-Coupling Reactions: Sterically demanding ligands are known to influence the efficiency and selectivity of cross-coupling reactions. By analogy to hindered β-diketones used in base metal catalysis, novel ligands derived from this compound could be developed to enhance the performance of catalysts in reactions like Suzuki, Heck, and C-H activation. morressier.com

Oxidative Coupling: Propiophenone (B1677668) derivatives have been shown to undergo α-benzoxylation catalyzed by tetra-n-butylammonium iodide (TBAI) with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net The unique steric and electronic properties of this compound could lead to novel reactivity and selectivity in such oxidative C-H functionalization reactions.

| Catalyst/Ligand Type | Potential Application | Rationale |

| Chiral derivatives of this compound | Asymmetric hydrogenation | Creation of a specific chiral pocket around a metal center. |

| Metal complexes with this compound-based ligands | Cross-coupling reactions | Steric hindrance influencing catalyst stability and selectivity. morressier.com |

| This compound as a substrate | C-H functionalization | Unique reactivity due to bulky alkyl group. |

Advancements in Green Chemistry Methodologies Utilizing this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Aromatic ketones are central to many green chemistry applications, and this compound could play a significant role in this area.

Photocatalysis: Aromatic ketones, such as benzophenone (B1666685), are well-known photosensitizers. Research has demonstrated their application in developing green textile finishing processes through light irradiation technology. proquest.com this compound and its derivatives could be investigated as novel photoinitiators for polymer grafting or other light-mediated transformations, potentially offering advantages in efficiency and substrate scope.

Benign Synthesis Routes: The development of environmentally friendly methods for synthesizing aromatic ketones is an active area of research. A visible-light-induced aerobic C-H oxidation reaction using a cerium catalyst in water has been developed for the production of aromatic ketones. chemistryviews.org Applying such green methodologies to the synthesis of this compound would be a significant advancement. Furthermore, the use of polyoxometalate (POM) catalysts for the aerobic oxidation of alkenes to produce ketones represents another green synthetic strategy. yedarnd.cominnoget.com

Deoxygenative Synthesis: A novel approach for the synthesis of ketones involves the deoxygenative coupling of aromatic carboxylic acids and alkenes, enabled by visible-light photoredox catalysis. nih.gov This method provides a general route to aromatic ketones under practical and environmentally friendly reaction conditions.

| Green Chemistry Approach | Application related to this compound | Potential Benefit |

| Photocatalysis | Use as a photoinitiator or photosensitizer. | Energy-efficient and clean chemical transformations. proquest.com |

| Green Synthesis | Synthesis using water as a solvent and air as an oxidant. chemistryviews.org | Reduced use of hazardous solvents and reagents. |

| Catalytic Oxidation | Synthesis via aerobic oxidation of corresponding alkenes. yedarnd.cominnoget.com | High atom economy and use of a green oxidant. |

| Deoxygenative Coupling | Synthesis from carboxylic acids and alkenes. nih.gov | Use of readily available feedstocks under mild conditions. |

Development of High-Throughput Screening and Discovery Platforms for this compound Analogs

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly testing large numbers of compounds for a specific activity. all-chemistry.com The development of HTS platforms for analogs of this compound could accelerate the discovery of new molecules with desirable properties.

Screening for Bioactivity: HTS assays can be designed to screen libraries of this compound analogs for various biological activities. For example, a high-throughput assay has been developed to screen for inhibitors of thyroperoxidase, an enzyme involved in thyroid hormone synthesis, where benzophenone derivatives were among the tested chemicals. drugbank.com Similarly, libraries of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities. nih.gov

On-the-Fly Synthesis and Screening: Advances in automation allow for the synthesis and screening of compound libraries on a nanoscale, significantly reducing waste and accelerating the discovery process. nih.gov A platform for the on-the-fly synthesis of a library based on the Groebcke–Blackburn–Bienaymé three-component reaction has been demonstrated, followed by in situ screening. nih.gov This approach could be adapted for the rapid generation and evaluation of this compound analogs.

| HTS Application | Example | Relevance to this compound |

| Bioactivity Screening | Screening for thyroperoxidase inhibitors. drugbank.com | Discovery of new therapeutic agents. |

| Phenotypic Screening | Evaluation of antihyperglycemic agents. nih.gov | Identification of compounds with desired physiological effects. |

| Automated Synthesis and Screening | Nanoscale synthesis and in situ screening of heterocyclic compounds. nih.gov | Rapid and efficient discovery of novel analogs with desired properties. |

Interdisciplinary Research at the Interface of this compound Chemistry and Other Scientific Fields

The unique properties of this compound and its derivatives make them promising candidates for interdisciplinary research, bridging chemistry with materials science, biology, and medicine.

Materials Science: Aromatic ketones are important intermediates in the synthesis of advanced materials. Researchers have developed a one-pot method to convert aromatic ketones into esters, which can then be used in a variety of cross-coupling reactions to create new compounds for agrochemicals and other industries. azom.com The steric bulk of this compound could be exploited to create polymers and other materials with unique physical and chemical properties.

Medicinal Chemistry: As previously mentioned, propiophenone derivatives have been investigated as potential antidiabetic agents. nih.gov The synthesis and biological evaluation of novel this compound analogs could lead to the discovery of new drug candidates for a range of diseases. The interaction of aromatic ketones with aromatic amines to form Schiff bases is a fundamental reaction in medicinal chemistry, although sterically hindered ketones can present challenges. researchgate.net

Chemical Biology: Probing biological systems with small molecules is a cornerstone of chemical biology. Analogs of this compound could be designed as chemical probes to study specific biological processes or as building blocks for more complex bioactive molecules.

| Interdisciplinary Field | Potential Application of this compound |

| Materials Science | Synthesis of novel polymers and functional materials. azom.com |

| Medicinal Chemistry | Development of new therapeutic agents. nih.gov |

| Chemical Biology | Design of chemical probes and bioactive molecules. |

Q & A

Q. What are the primary synthetic routes for 2',2,2-trimethylpropiophenone in academic research?

The compound is typically synthesized via Friedel-Crafts acylation , using trimethylacetyl chloride and substituted benzene derivatives under Lewis acid catalysis (e.g., AlCl₃ in dichloromethane under reflux). This method allows precise control over substituent positioning and yields high-purity products. Post-synthesis, quenching with ice-water and neutralization ensures removal of acidic byproducts .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) identifies substituent patterns and confirms the ketone group.

- IR spectroscopy validates the carbonyl stretch (~1700 cm⁻¹).

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-validation with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) enhances accuracy .

Q. How can researchers purify this compound effectively?

- Recrystallization from ethanol or methanol removes impurities.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the compound. Purity is confirmed via TLC (Rf comparison) and HPLC (≥95% purity threshold) .

Q. What experimental protocols evaluate the biological activity of this compound?

- Antimicrobial assays : Broth microdilution against E. coli and S. aureus (MIC values).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀.

- Structure-activity relationships (SAR) : Compare bioactivity with analogs bearing modified substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound?

Hybrid functionals (e.g., B3LYP ) with dispersion corrections model electronic properties and reaction pathways. Key steps:

- Optimize geometry using 6-31G* basis sets.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate against experimental thermochemical data (e.g., bond dissociation energies) .

Q. What strategies resolve discrepancies between experimental and computational data on electronic properties?

- Benchmarking : Compare DFT results with higher-level methods (e.g., CCSD(T)) for critical parameters.

- Solvent modeling : Incorporate implicit solvent models (e.g., PCM) to mimic experimental conditions.

- Error analysis : Identify systematic biases in exchange-correlation functionals (e.g., overestimation of bond lengths) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Systematic derivatization : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to modulate electronic effects.

- QSAR modeling : Use multivariate regression to correlate descriptors (logP, polar surface area) with bioactivity.

- Crystallography : Resolve ligand-target binding modes (e.g., enzyme inhibition) .

Q. What mechanistic insights guide the use of this compound in catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.